![molecular formula C10H8BrNO2S B2884027 Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate CAS No. 1809004-78-1](/img/structure/B2884027.png)

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

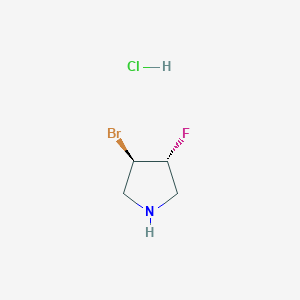

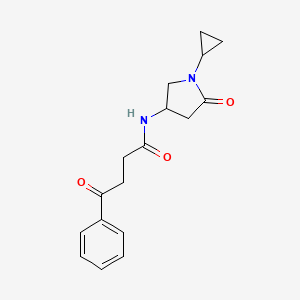

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1809004-78-1 . It has a molecular weight of 286.15 . The compound is typically stored at room temperature and protected from light . It is a solid in physical form .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the variation of the substitution in the 4-position of the thienopyridine scaffold . For instance, replacement of the chlorine by hydrogen, fluorine, or bromine is well tolerated with all compounds registering an LLE >3 .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI Code is 1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

The boiling point of this compound is 382.6°C at 760 mmHg . The compound appears as a light-yellow to brown powder or crystals .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is involved in the synthesis of tetrahydropyridines, which are important in various chemical syntheses. For example, Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in annulation reactions with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

2. Potential in Drug Discovery Research

Lucas et al. (2015) described the first regioselective, mild bromination of thieno[2,3-b]pyridine. This process yields 4-bromothieno[2,3-b]pyridine with high selectivity and demonstrates its potential as a building block in drug discovery research (Lucas et al., 2015).

3. Antibacterial Activity

A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, demonstrated antibacterial activity in vitro. This research by Toja et al. (1986) highlights the potential of this compound derivatives in developing new antibacterial agents (Toja et al., 1986).

4. Spectral-Fluorescent Properties

Ershov et al. (2019) synthesized a series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, which included intermediate ethyl 2-((3,4-dicyanopyridin-2-yl)thio)acetates. This study investigated the spectral-fluorescent properties of these compounds, demonstrating the relevance of this compound in the study of fluorescent materials (Ershov et al., 2019).

5. Synthesis of Furo[2,3‐c]pyridine

Research by Morita and Shiotani (1986) on the synthesis of furo[2,3-c]pyridine from ethyl 3-hydroxyisonicotinate revealed a pathway involving ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, a related derivative of this compound. This study highlights the compound's role in synthesizing novel heterocyclic compounds (Morita & Shiotani, 1986).

6. Development of Anti-Cancer Agents

Al-Trawneh et al. (2021) synthesized substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates and evaluated their cytotoxicity towards sensitive and multidrug-resistant leukemia cells. This study showcases the potential of this compound derivatives in cancer research (Al-Trawneh et al., 2021).

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.

Eigenschaften

IUPAC Name |

ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRKEWABTRJANA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=NC=C2S1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)

![3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883951.png)

![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)

![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)

![N~6~-(3-methylbutyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2883959.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)

![N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883962.png)

![(1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2883967.png)